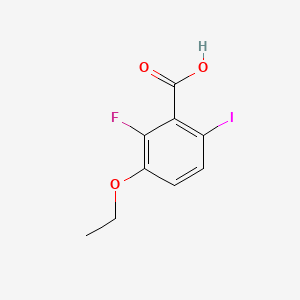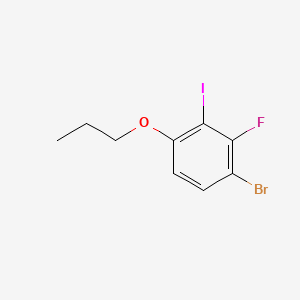
1-Bromo-2-fluoro-3-iodo-4-propoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-fluoro-3-iodo-4-propoxybenzene: is an aromatic compound with the molecular formula C9H8BrFIO. It is a derivative of benzene, substituted with bromine, fluorine, iodine, and a propoxy group. This compound is of interest in organic synthesis and various scientific research applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-3-iodo-4-propoxybenzene can be synthesized through a multi-step process involving the halogenation and alkylation of benzene derivatives. The typical synthetic route involves:
Halogenation: Introduction of bromine, fluorine, and iodine atoms to the benzene ring through electrophilic aromatic substitution reactions.
Alkylation: Introduction of the propoxy group via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and alkylation processes under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-fluoro-3-iodo-4-propoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation states of the halogen atoms.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium alkoxides or amines under basic conditions.
Electrophilic Substitution: Reagents like halogens or nitro compounds under acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium alkoxides can yield ethers, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-fluoro-3-iodo-4-propoxybenzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Chemical Biology: Employed in the study of biological systems and the development of chemical probes.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-fluoro-3-iodo-4-propoxybenzene involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of halogen atoms and the propoxy group, which can participate in various chemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in organic synthesis or medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-fluoro-3-iodobenzene: Lacks the propoxy group, making it less versatile in certain reactions.
1-Bromo-3-fluoro-2-iodobenzene: Similar structure but different substitution pattern, affecting its reactivity.
1-Bromo-4-fluoro-2-iodobenzene: Another isomer with different properties and applications.
Uniqueness: 1-Bromo-2-fluoro-3-iodo-4-propoxybenzene is unique due to the presence of the propoxy group, which enhances its reactivity and potential applications in various fields. The combination of bromine, fluorine, iodine, and the propoxy group provides a versatile platform for further chemical modifications and applications.
Eigenschaften
Molekularformel |
C9H9BrFIO |
|---|---|
Molekulargewicht |
358.97 g/mol |
IUPAC-Name |
1-bromo-2-fluoro-3-iodo-4-propoxybenzene |
InChI |
InChI=1S/C9H9BrFIO/c1-2-5-13-7-4-3-6(10)8(11)9(7)12/h3-4H,2,5H2,1H3 |
InChI-Schlüssel |
SFTWSZPQERLYBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C(=C(C=C1)Br)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


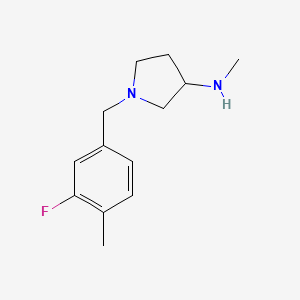
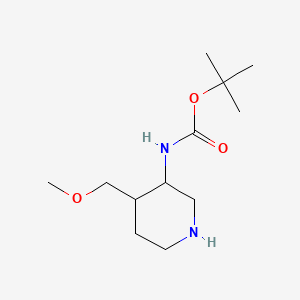
![(4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol](/img/structure/B14772506.png)
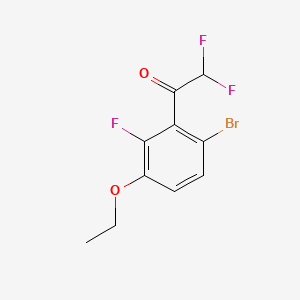

![2-[(4-methoxynaphthalen-1-yl)methyl]guanidine;sulfuric acid](/img/structure/B14772515.png)
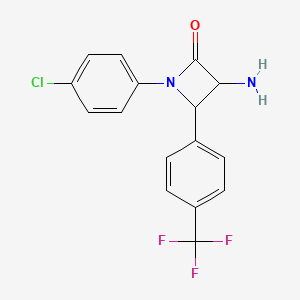
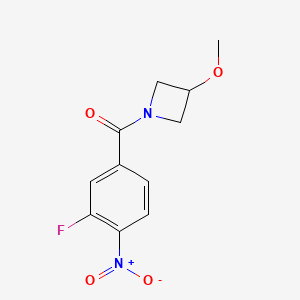
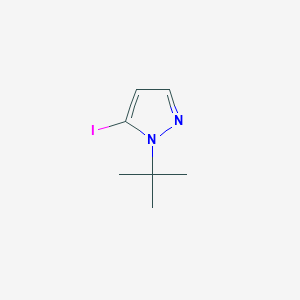
![1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}pyrrolidine](/img/structure/B14772552.png)
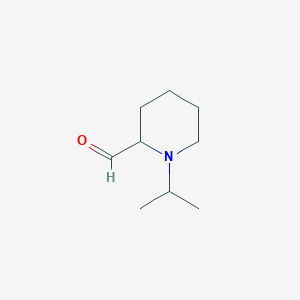
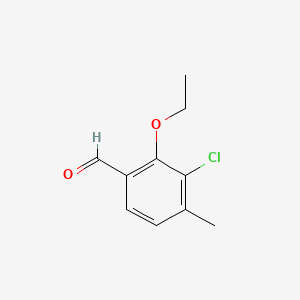
![Tert-butyl 3-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14772563.png)
